molecular formula C11H18N2O4 B1363887 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid CAS No. 723-09-1

2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid

Cat. No.: B1363887
CAS No.: 723-09-1
M. Wt: 242.27 g/mol
InChI Key: XQQYJXSNRLUTKD-UHFFFAOYSA-N
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Description

2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid is a chemical compound with the molecular formula C₁₁H₁₈N₂O₄ and a molecular weight of 242.27 g/mol . It is known for its unique structure, which includes an imidazolidinone ring substituted with propyl groups and an acetic acid moiety. This compound is primarily used in research and industrial applications due to its distinctive chemical properties.

Scientific Research Applications

2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid typically involves the reaction of 4,4-dipropylimidazolidine-2,5-dione with chloroacetic acid under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The process includes precise control of temperature, pressure, and reactant concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolidinones and their derivatives, which can be further utilized in different chemical processes .

Mechanism of Action

The mechanism of action of 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Dioxo-4,4-dimethylimidazolidin-1-yl)acetic acid
  • (2,5-Dioxo-4,4-diethylimidazolidin-1-yl)acetic acid
  • (2,5-Dioxo-4,4-dibutylimidazolidin-1-yl)acetic acid

Uniqueness

2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid is unique due to its specific propyl substitutions, which confer distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-3-5-11(6-4-2)9(16)13(7-8(14)15)10(17)12-11/h3-7H2,1-2H3,(H,12,17)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQYJXSNRLUTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(C(=O)N(C(=O)N1)CC(=O)O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366594
Record name (2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723-09-1
Record name (2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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